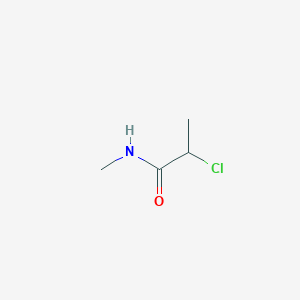

2-chloro-N-methylpropanamide

描述

Contextual Significance of α-Haloamides in Chemical Transformations

α-Haloamides are organic compounds characterized by a halogen atom positioned on the carbon atom alpha to an amide functional group. This structural arrangement imparts a unique reactivity profile, making them valuable precursors in a multitude of chemical transformations. The electron-withdrawing nature of the amide group, combined with the lability of the carbon-halogen bond, renders the α-carbon susceptible to both nucleophilic substitution and radical reactions.

Historically, α-haloamides were primarily utilized for the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds through nucleophilic displacement of the halide. However, their application has expanded dramatically in contemporary organic chemistry. They are now widely employed in carbon-carbon (C-C) cross-coupling reactions, serving as versatile partners for sp3, sp2, and sp hybridized carbon nucleophiles. Furthermore, radical-mediated transformations of α-haloamides have emerged as a powerful strategy for the synthesis of diverse cyclic compounds, often facilitated by radical initiators, transition metal redox catalysis, or visible-light photoredox catalysis. Their ability to participate in cycloaddition reactions, particularly those involving azaoxyallyl cations derived from α-halohydroxamates, has also been a subject of significant research interest.

Research Trajectory of 2-Chloro-N-methylpropanamide within Contemporary Organic Chemistry

The research trajectory of this compound mirrors the broader evolution of α-haloamide chemistry. Initially recognized for its potential as a simple building block, its applications have become increasingly sophisticated. A key area of its utilization is in asymmetric synthesis, where the development of chiral catalysts has enabled the stereoselective introduction of the N-methylpropanamide moiety into target molecules. This is particularly significant in the synthesis of non-natural amino acid derivatives and other chiral compounds of pharmaceutical interest.

For instance, research has demonstrated the use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, in the asymmetric alkylation of glycine (B1666218) Schiff bases with various electrophiles, where related α-chloro-N-methylpropanamide derivatives serve as important precursors or products. mdpi.com The ability to control the stereochemistry at the α-carbon is crucial for the biological activity of the final products.

More recent research has focused on expanding the scope of reactions involving this compound and its analogues. This includes their participation in metal-catalyzed cross-coupling reactions and the exploration of their reactivity in novel cycloaddition and radical-mediated processes. The development of more efficient and selective catalytic systems continues to be a major driver of research in this area.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry surrounding this compound is multifaceted, with several key objectives driving current research efforts:

Development of Novel Synthetic Methodologies: A primary goal is the development of new and improved synthetic methods that utilize this compound as a key reactant. This includes the design of more efficient and selective catalysts for asymmetric transformations, the exploration of novel reaction pathways, and the expansion of the substrate scope for its application in C-C and C-heteroatom bond formation.

Synthesis of Biologically Active Molecules: A significant portion of research is dedicated to the application of this compound as a precursor in the total synthesis of natural products and the design of novel molecules with potential therapeutic applications. Its role as a chiral building block is paramount in this context, as the stereochemistry of a molecule is often critical to its biological function.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound is a fundamental objective. This includes computational and experimental studies to elucidate the transition states and intermediates in its various transformations. Such insights are crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve higher yields and selectivities. For example, understanding the plausible reaction mechanisms of acid-catalyzed rearrangements or electrophilic aromatic substitutions involving related amide structures is an active area of investigation. researchgate.netrsc.org

Exploration of New Areas of Application: Researchers are continuously exploring new potential applications for this compound and its derivatives. This includes their use in materials science and the development of new functional molecules with unique properties.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUQJMNRULPRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564856 | |

| Record name | 2-Chloro-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42275-47-8 | |

| Record name | 2-Chloro-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Innovative Synthetic Routes and Methodological Advancements for 2 Chloro N Methylpropanamide

Established Synthetic Pathways for α-Chloroamides

Traditional methods for the synthesis of α-chloroamides provide a foundational understanding of the chemical transformations required to construct this functional group. These pathways are often characterized by their reliability and broad applicability.

Acyl Chloride-Amine Condensation Approaches

A prevalent and direct method for the synthesis of amides, including α-chloroamides, involves the condensation reaction between an acyl chloride and an amine. savemyexams.comsavemyexams.com In the context of 2-chloro-N-methylpropanamide, this would involve the reaction of 2-chloropropanoyl chloride with methylamine.

The reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the nitrogen to form hydrochloric acid, yielding the final amide product. To neutralize the generated HCl, a base such as triethylamine (B128534) or an excess of the amine reactant is often employed. This method is widely used due to the high reactivity of acyl chlorides, which generally leads to high yields of the desired amide. chemistrystudent.comtandfonline.com

For instance, the synthesis of various functionalized α-chloroamides has been achieved by reacting chloroacetyl chloride with mono- or bis-aliphatic or aromatic amines in water under basic or neutral conditions. researchgate.net This approach highlights the versatility of the acyl chloride-amine condensation in accommodating a range of substrates.

Table 1: Examples of Acyl Chloride-Amine Condensation for α-Chloroamide Synthesis

| Acyl Chloride | Amine | Product | Reference |

|---|---|---|---|

| 2-Chloropropanoyl chloride | Methylamine | This compound | chemicalbook.com |

| Chloroacetyl chloride | Various amines/anilines | Functionalized α-chloroamides | tandfonline.comresearchgate.net |

| 2-Chloropropanoyl chloride | 3,4-Dimethoxybenzylamine | 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide |

Halogenation of Propanamide Derivatives

Another established route to α-chloroamides is the direct halogenation of a pre-formed propanamide derivative. This typically involves the reaction of an enol or enolate of the amide with a suitable halogenating agent. The classic Hell-Volhard-Zelinsky (HVZ) reaction, while traditionally used for carboxylic acids, provides a conceptual basis for the α-halogenation of carbonyl compounds. researchgate.net

More contemporary methods have been developed for the efficient α-chlorination of related carbonyl compounds. For example, an efficient method for the α-chlorination of phenylacetic acid and its derivatives has been developed using catalytic phosphorus trichloride (B1173362) (PCl3) and trichloroisocyanuric acid (TCCA) under solvent-free conditions. researchgate.net While not directly applied to propanamides in the cited literature, the principle of using a catalytic amount of a phosphorus halide to generate an acid halide in situ, which then undergoes enolization and halogenation, is a relevant concept.

Synthesis from Related Chiral Precursors

The synthesis of enantioenriched α-chloroamides can be achieved by utilizing starting materials that already possess the desired stereochemistry. This approach leverages the "chiral pool," which consists of readily available, enantiomerically pure natural products or their derivatives. For example, α-amino acids can serve as precursors. The amino group can be converted to a chloro group with retention or inversion of configuration, depending on the reaction conditions, and the carboxylic acid can be subsequently converted to the N-methylamide.

Recent advancements have demonstrated the synthesis of chiral α-chloroamides from α-amino acids. nih.gov This transformation allows for the stereospecific introduction of the chlorine atom, preserving the chirality of the starting material.

Asymmetric and Stereoselective Synthesis of Enantioenriched α-Chloroamides

The development of methods to control the stereochemistry at the α-carbon is crucial, as the biological activity of many chiral molecules is dependent on their specific enantiomeric form.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of enantioenriched α-substituted carbonyl compounds. acs.org

In the context of α-chloroamides, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, can be attached to the propanoyl group. wikipedia.orgacs.org The resulting chiral amide can then be enolized and reacted with an electrophilic chlorine source. The steric bulk and conformational rigidity of the chiral auxiliary direct the approach of the electrophile to one face of the enolate, leading to a diastereoselective chlorination. Subsequent removal of the auxiliary provides the enantioenriched α-chloroamide. For example, pseudoephedrine has been demonstrated as a practical chiral auxiliary for the asymmetric synthesis of highly enantiomerically enriched carboxylic acids and their derivatives. acs.org The enolates of pseudoephedrine amides undergo highly diastereoselective alkylations. acs.org

Table 2: Common Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Key Feature | Reference |

|---|---|---|

| Pseudoephedrine | Inexpensive, both enantiomers available | wikipedia.orgacs.org |

| Oxazolidinones | Popularized by David A. Evans, effective in aldol (B89426) and alkylation reactions | wikipedia.org |

| Camphorsultam | Classic chiral auxiliary | wikipedia.org |

| trans-2-Phenylcyclohexanol | Used in ene reactions | wikipedia.org |

Small-Molecule Catalysis in Enantioselective Alkylations

Small-molecule organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral catalysts, such as proline derivatives or chiral phosphoric acids, can be used to generate a chiral environment around the substrate, influencing the stereochemical outcome of the reaction.

While small-molecule catalysts have been shown to struggle with achieving high levels of enantioselectivity for the reductive coupling of α,α-dihaloamides with alkenes, recent research has focused on overcoming these limitations. nih.gov Photoenzymatic catalysis, which combines the selectivity of enzymes with the reactivity of photoredox catalysis, has shown great promise. nih.govnih.govprinceton.edu Engineered flavin-dependent "ene"-reductases have been used to catalyze the coupling of α,α-dichloroamides with alkenes to afford α-chloroamides in good yield with excellent chemo- and stereoselectivity. nih.govnih.govprinceton.edu This innovative approach circumvents the challenges faced by traditional small-molecule catalysts, such as hydrodehalogenation of the product. nih.gov

Furthermore, enzymatic photoredox catalysis has been utilized for the asymmetric C-alkylation of nitroalkanes with α-chloroamides, demonstrating the potential of biocatalysts to control reactivity and selectivity in ways that are difficult to achieve with small-molecule catalysts alone. nih.gov

Photoenzymatic Hydroalkylation for α-Chloroamide Generation

A novel approach for the asymmetric synthesis of α-chloroamides involves the use of photoenzymatic hydroalkylation. nih.govrsc.orgrsc.org Researchers have successfully engineered a flavin-dependent "ene"-reductase to catalyze the coupling of α,α-dichloroamides with alkenes. nih.govrsc.orgrsc.org This method yields α-chloroamides with high enantioselectivity. nih.govunimi.it The reaction is initiated by the photoexcitation of a charge-transfer complex formed between the enzyme and the substrates. nih.govrsc.org This process generates a radical intermediate that reacts with the alkene to form a new carbon-carbon bond. unimi.it A subsequent hydrogen atom transfer from the flavin semiquinone results in the formation of the enantioenriched α-chloroamide product. unimi.it This strategy significantly expands the toolkit for preparing valuable chiral building blocks. nih.govrsc.org

Table 1: Key Features of Photoenzymatic Hydroalkylation

| Feature | Description | Source |

| Catalyst | Engineered flavin-dependent "ene"-reductase | nih.govrsc.org |

| Reactants | α,α-dichloroamides and alkenes | nih.govrsc.orgrsc.org |

| Key Advantage | High chemo- and stereoselectivity | nih.gov |

| Mechanism | Photo-induced radical formation within an enzyme-templated charge-transfer complex | nih.govrsc.org |

Stereoconvergent Transformations of Racemic α-Chloroamides

Stereoconvergent catalysis offers an efficient pathway to chiral α-chloroamides from racemic starting materials. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in this regard. semanticscholar.orgthieme-connect.com Specifically, the Suzuki arylation of racemic α-chloroamides using a chiral nickel catalyst allows for the synthesis of enantioenriched α-aryl amides. semanticscholar.orgthieme-connect.com This method represents a significant advance as it provides access to chiral α-arylcarboxylic acid derivatives. thieme-connect.com The mechanism is believed to involve the selective reaction of the chiral catalyst with one enantiomer of the racemic α-chloroamide in an irreversible oxidative-addition step. semanticscholar.org This approach has also been successfully applied to the cross-coupling of racemic α-bromoamides. semanticscholar.org

More recently, copper-catalyzed enantioconvergent radical C(sp³)-N cross-coupling of racemic tertiary α-chloroamides with amines has been developed, providing another route to chiral α-aminoamides with high yields and enantioselectivities. mdpi.com

Phase Transfer Catalysis in Chiral Amide Synthesis

Phase transfer catalysis (PTC) is a versatile technique for synthesizing chiral molecules, including amides. thieme-connect.comrsc.org In this method, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction between reactants in two immiscible phases (e.g., organic and aqueous). thieme-connect.comresearchgate.net The catalyst forms a chiral ion pair with a reactive intermediate, such as an enolate, and transports it into the organic phase where it reacts stereoselectively with an electrophile. researchgate.net This strategy has been employed in the asymmetric alkylation of glycine (B1666218) derivatives to produce chiral α-amino acids, which are precursors to various amides. researchgate.net The design of chiral PTCs with hydrogen bond-donating groups, like amides or phenols, has been shown to enhance enantioselectivity by stabilizing the transition state. researchgate.net

Table 2: Examples of Chiral Phase-Transfer Catalysts

| Catalyst Type | Application | Source |

| Cinchona alkaloid derivatives | Asymmetric alkylation, Michael additions | rsc.org |

| Spiro-ammonium salts | Asymmetric synthesis of α-amino acids | researchgate.net |

| Bifunctional phosphonium salts with amide groups | Asymmetric Michael reactions | researchgate.net |

Kinetic Resolution Strategies in α-Chloroamide Synthesis

Kinetic resolution is a classical method for separating enantiomers from a racemic mixture. In the context of α-chloroamides, this can be achieved through enzymatic or catalytic processes where one enantiomer reacts faster than the other. A modest kinetic resolution has been observed in the nickel-catalyzed arylation of racemic α-chloroamides. semanticscholar.orgtandfonline.com

A more advanced approach is dynamic kinetic resolution (DKR), which combines rapid racemization of the starting material with a highly enantioselective reaction, theoretically allowing for a 100% yield of a single enantiomer. researchgate.net For instance, a tandem organocatalytic α-chlorination-aldol reaction has been described that proceeds with dynamic kinetic resolution of an α-chloroaldehyde intermediate, leading to syn-chlorohydrins with high diastereoselectivity and enantiopurity. orgsyn.org While not directly synthesizing α-chloroamides, these chlorohydrins are versatile intermediates. Biocatalytic dynamic reductive kinetic resolution (DYRKR) of aryl α-chloro β-keto esters using ketoreductases has also been systematically studied to produce chiral anti-aryl α-chloro β-hydroxy esters with excellent diastereo- and enantioselectivity. rsc.org

Green Chemistry Principles and Sustainable Amide Bond Formation Relevant to this compound

The principles of green chemistry are increasingly influencing the development of synthetic methods for amides, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.netscispace.com

Solvent-Free Amidation Techniques

Eliminating solvents from chemical reactions is a key goal of green chemistry. numberanalytics.com Solvent-free methods for amide synthesis reduce environmental impact and simplify product purification. semanticscholar.orgresearchgate.net One such approach involves the direct heating of a mixture of a carboxylic acid and an amine with a catalyst. semanticscholar.org For example, N-substituted amides can be synthesized from nitriles and alcohols under solvent-free conditions using propylphosphonic anhydride (B1165640) (T3P®). tandfonline.com Microwave irradiation has also been used to accelerate solvent-free N-alkylation of amides under phase-transfer catalytic conditions. mdpi.com Another innovative technique is the use of methoxysilanes as coupling agents in a solvent-free, one-pot synthesis of amides from carboxylic acids and amines, which can be performed without the exclusion of air and moisture. nih.gov

Catalytic Approaches for Sustainable Amide Synthesis (e.g., Boric Acid Catalysis, Silane-Mediated Couplings)

The development of efficient and environmentally benign catalysts is central to sustainable amide synthesis. researchgate.net

Boric Acid Catalysis: Boric acid and its derivatives, such as arylboronic acids, have emerged as effective and "green" catalysts for the direct amidation of carboxylic acids and amines. thieme-connect.comresearchgate.netorgsyn.org These catalysts are attractive due to their low cost, low toxicity, and stability. researchgate.netorgsyn.org The reaction mechanism is thought to involve the formation of an acyloxyboron intermediate, which activates the carboxylic acid for nucleophilic attack by the amine. rsc.orgrsc.org The removal of water, often by azeotropic distillation, is crucial for driving the reaction to completion. rsc.orgorgsyn.org Boric acid catalysis has been successfully applied to the synthesis of a variety of amides, including active pharmaceutical ingredients. acs.org

Silane-Mediated Couplings: Silane-based reagents offer a mild and efficient alternative for direct amide bond formation. rsc.orgrsc.org Hydrosilanes, such as diphenylsilane, can mediate the coupling of carboxylic acids and amines, often in the presence of a base like N-methylpyrrolidine. rsc.orgrsc.org This method is notable for its broad functional group tolerance and can be performed without the rigorous exclusion of air or moisture. rsc.orgrsc.org The reaction is believed to proceed through a silyl (B83357) ester intermediate. thieme-connect.com Computational studies have provided deeper mechanistic insights, suggesting that steric effects of the silane (B1218182) reagent are highly influential. rsc.org The use of silanes aligns with green chemistry principles by often producing minimal waste. rsc.orgresearchgate.net

Table 3: Comparison of Sustainable Amidation Catalysts

| Catalytic System | Key Features | Source |

| Boric Acid | Inexpensive, low toxicity, water is the main byproduct. | thieme-connect.comorgsyn.org |

| Arylboronic Acids | Effective for direct amidation, mechanism involves acyloxyboron intermediates. | rsc.orgrsc.org |

| Hydrosilanes | Mild conditions, broad functional group tolerance, often proceeds via silyl ester intermediates. | rsc.orgthieme-connect.comrsc.org |

Atom-Economic Amidation Strategies

The synthesis of amides, a fundamental transformation in organic chemistry, has traditionally relied on coupling reagents such as carbodiimides (e.g., DCC, EDC) or the use of pre-activated carboxylic acid derivatives like acid chlorides. While effective, these methods often suffer from poor atom economy, generating significant amounts of waste by-products. sciepub.combath.ac.uk In the context of producing this compound and related α-chloroamides, research has shifted towards more atom-economic and sustainable strategies that circumvent the need for stoichiometric activators.

Direct amidation, the reaction of a carboxylic acid with an amine to form an amide with water as the sole by-product, represents the most atom-efficient approach. bath.ac.uk Catalytic methods have been developed to facilitate this transformation, which is otherwise thermally demanding. Boric acid, for instance, has been demonstrated as an effective catalyst for the direct amidation of carboxylic acids. sciepub.com The proposed mechanism involves the reaction of boric acid with the carboxylic acid to generate a mixed anhydride. This intermediate acts as the acylating agent, which, upon reaction with an amine, forms the amide and regenerates the catalyst. sciepub.com While specific applications to 2-chloropropanoic acid are not extensively detailed, the principle offers a greener alternative to conventional routes.

Table 1: Comparison of Amidation Strategies

| Method | Activating Agent/Catalyst | Key By-products | Atom Economy | Reference |

|---|---|---|---|---|

| Traditional Acyl Chloride Route | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | SO₂, HCl or CO, CO₂, HCl | Low | beilstein-journals.org |

| Carbodiimide Coupling | N,N'-Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Low | bath.ac.uk |

| Direct Catalytic Amidation | Boric Acid | Water | High | sciepub.com |

| Direct Catalytic Amidation | K60 Silica | Water | High | whiterose.ac.uk |

Scalable Synthetic Approaches and Continuous Flow Chemistry for α-Chloroamide Production

The industrial production of α-chloroamides like this compound necessitates synthetic routes that are not only efficient and high-yielding but also safe and scalable. Traditional batch synthesis of α-chloroamides, typically involving the reaction of an amine with an α-chloro acyl chloride (e.g., 2-chloropropanoyl chloride), presents significant challenges upon scale-up. beilstein-journals.orgnih.gov The reaction is often highly exothermic, primarily due to the neutralization of the hydrogen chloride (HCl) by-product with a base like triethylamine. beilstein-journals.orgnih.gov In large batch reactors, inefficient heat transfer can lead to poor temperature control, posing safety risks and potentially leading to impurity formation. ucc.ie

Continuous flow chemistry has emerged as a superior alternative for the production of α-chloroamides, effectively mitigating the problems associated with batch processing. nih.govresearchgate.net In a flow reactor, the small internal volume and high surface-area-to-volume ratio allow for extremely efficient heat exchange, enabling precise temperature control even for highly exothermic reactions. beilstein-journals.orgnih.gov This enhanced safety profile is a key driver for adopting flow chemistry in industrial settings.

A notable example is the development of a continuous flow process for the synthesis of an α-chloroamide precursor for α-thio-β-chloroacrylamides. beilstein-journals.orgnih.gov The batch process for preparing the α-chloroamide was successfully transferred to a continuous mode. To address the issue of salt precipitation (triethylamine hydrochloride) which could block the reactor, diisopropylethylamine (DIPEA) was used as a base, as its HCl salt is more soluble in the ethyl acetate (B1210297) solvent. nih.gov This 'greener' continuous process was operated on a large scale, demonstrating its scalability and efficiency. beilstein-journals.orgnih.gov

Table 2: Scalable Continuous Flow Synthesis of an α-Chloroamide

| Parameter | Value | Reference |

|---|---|---|

| Reactants | 2-Chloropropionyl chloride, p-Toluidine | beilstein-journals.org |

| Base | Diisopropylethylamine (DIPEA) | nih.gov |

| Solvent | Ethyl Acetate | nih.gov |

| Mode | Continuous Flow | beilstein-journals.orgnih.gov |

| Operating Time | 5 hours | beilstein-journals.orgnih.gov |

| Product Yield (Mass) | 91 g | beilstein-journals.orgnih.gov |

| Product Yield (%) | 92% | beilstein-journals.orgnih.gov |

| Key Advantage | Excellent heat transfer, enhanced safety, scalability | beilstein-journals.orgucc.ie |

This approach highlights the significant advantages of continuous flow processing for the synthesis of α-chloroamides. The ability to safely scale up production while maintaining high yields and purity makes it a highly attractive methodology for the industrial manufacturing of compounds like this compound. beilstein-journals.orgucc.ie Further research may focus on creating a "telescoped" process where the formation of the acid chloride and the subsequent amidation occur in a continuous sequence without intermediate purification steps. nih.govresearchgate.net

Mechanistic Elucidation of Reactions Involving 2 Chloro N Methylpropanamide

Nucleophilic Substitution Reactions at the α-Carbon

The chlorine atom on 2-chloro-N-methylpropanamide is a competent leaving group, facilitating nucleophilic substitution reactions at the adjacent carbon atom. researchgate.net These reactions are fundamental for the introduction of various heteroatoms, leading to the synthesis of diverse and often biologically relevant molecules.

C-N Bond Formation Pathways Leading to α-Amino Amides

The substitution of the α-halogen with a nitrogen nucleophile is a cornerstone reaction for synthesizing α-amino amides. nih.gov This transformation is typically achieved by reacting the α-haloamide with primary or secondary amines in the presence of a base. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic α-carbon, displacing the chloride ion. docbrown.info

The use of excess amine is common to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. docbrown.info For instance, the industrial synthesis of Lidocaine involves the alkylation of diethylamine (B46881) with 2-chloro-N-(2,6-dimethylphenyl)acetamide, a structurally related α-chloroamide, showcasing the utility of this reaction. nih.gov While direct examples for this compound are not extensively detailed in readily available literature, the principle is demonstrated by the general reactivity of similar substrates.

A key challenge in this synthesis is the potential for over-alkylation, where the product α-amino amide, itself an amine, can act as a nucleophile and react with another molecule of the α-chloroamide. nih.gov Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor the formation of the desired monosubstituted product.

Table 1: Representative Nucleophilic Substitution with Amines on α-Chloroamides

| α-Chloroamide | Amine | Base | Solvent | Product | Yield | Reference |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine | Et₃N | Not specified | Lidocaine | 85% (overall) | nih.gov |

| 2-bromo-N-cyclohexyl-2-methylpropanamide | 1-cyclopentylpiperazine | K₂CO₃/KI | Ethanol | α-aminoamide | Not specified | nih.gov |

This table presents data for structurally related α-haloamides to illustrate the C-N bond formation reaction.

C-O and C-S Bond Forming Reactions (e.g., α-Oxyamides)

Analogous to C-N bond formation, the α-carbon of this compound is susceptible to attack by oxygen and sulfur nucleophiles, leading to the formation of α-oxyamides and α-thioamides, respectively. researchgate.net

The reaction with alkoxides, such as sodium methoxide, can yield α-methoxyamides. However, these reactions can be complicated by competing elimination reactions (E2), especially with sterically hindered α-haloalkanes or when using a strong, sterically hindered base. vedantu.comdoubtnut.com For α-haloamides, the SN2 pathway is generally favored, but the potential for elimination should be considered. vedantu.comdoubtnut.com The synthesis of α-aryloxy amides is often achieved by reacting the α-haloamide with a phenol (B47542) in the presence of a base. researchgate.net

Similarly, sulfur nucleophiles, which are typically potent and soft nucleophiles, react readily with α-haloamides. Thiolates (RS⁻), generated from thiols and a base, or salts like sodium thiomethoxide, can displace the chloride to form α-thioamides. gre.ac.uknih.gov These reactions are generally efficient due to the high nucleophilicity of sulfur. gre.ac.uk

Table 2: Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles

| Electrophile | Nucleophile | Solvent | Product Type | Comments | Reference |

| 2-chloro-2-methylpentane | Sodium methoxide | Methanol | α-oxyalkane | A mix of substitution and elimination products is formed. This is a tertiary haloalkane, illustrating general reactivity. | vedantu.comdoubtnut.com |

| 2-Chloro-N⁶-(3-iodobenzyl)adenosine derivative | Sodium thiomethoxide | DME | α-thioether amide | Demonstrates C-S bond formation on a complex α-chloroamide derivative. | nih.gov |

| 2-bromo-2-methylpropanamide | Phenols | Base | α-aryloxy-amide | Precursor for Smiles rearrangement. | researchgate.net |

This table includes examples from related haloalkanes and complex α-haloamides to demonstrate the principles of C-O and C-S bond formation.

Stereochemical Outcomes of S_N2 Reactions

When the α-carbon of the haloamide is a stereocenter, as in the case of chiral derivatives of this compound, the stereochemical outcome of the nucleophilic substitution is of paramount importance. For a classical SN2 reaction, the mechanism involves a backside attack by the nucleophile relative to the leaving group. vanderbilt.edu This leads to a predictable and complete inversion of the stereochemical configuration at the electrophilic carbon, a phenomenon known as the Walden inversion. vanderbilt.edumasterorganicchemistry.com

Therefore, if a reaction of an enantiomerically pure (R)-2-chloro-N-methylpropanamide proceeds via a pure SN2 pathway, the resulting α-substituted product would have the (S)-configuration. Conversely, the (S)-enantiomer would yield the (R)-product.

However, the stereochemical course is not always straightforward. In some cases, particularly with α-haloamides, the reaction can proceed through the formation of an intermediate aziridinone. researchgate.net The subsequent nucleophilic attack on this strained three-membered ring may not follow a simple backside attack rule, and the stereoselectivity can be influenced by the steric bulk of both the substituents on the amide and the incoming nucleophile. researchgate.net Furthermore, transition metal-catalyzed substitution reactions can proceed through radical intermediates, which provides a pathway for stereoconvergence, where both enantiomers of a racemic starting material are converted into the same radical intermediate, potentially leading to a racemic or an enantioenriched product depending on the catalyst system. nih.govacs.org

Carbon-Carbon Bond Forming Reactions

Beyond substitution with heteroatoms, α-haloamides like this compound are valuable electrophiles in carbon-carbon bond-forming reactions, particularly in transition metal-catalyzed cross-coupling processes.

Cross-Coupling Reactions of α-Haloamides

The development of cross-coupling reactions has revolutionized organic synthesis, and α-haloamides have emerged as viable electrophilic partners. These reactions enable the formation of a C-C bond at the α-position, providing access to α-substituted amides, which are important structural motifs.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming C(sp²)-C(sp³) bonds by reacting an organoboron reagent with an organic halide. scirp.orgorganic-chemistry.org While the coupling of aryl chlorides is well-established, the use of secondary alkyl halides like this compound presents unique challenges. nih.gov

A significant breakthrough in this area has been the development of nickel-catalyzed methods for the asymmetric arylation of racemic α-chloroamides. acs.org These stereoconvergent processes utilize a chiral nickel catalyst to couple racemic α-chloroamides with arylboron reagents, yielding enantioenriched α-aryl amides. acs.org Although this specific example uses nickel, it highlights the potential for similar palladium-catalyzed systems, which are often mechanistically related. The catalytic cycle for these reactions generally involves oxidative addition of the C-Cl bond to a low-valent metal center, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the active catalyst. mdpi.com

The choice of ligand on the metal center is crucial for achieving high reactivity and selectivity, especially with less reactive electrophiles like alkyl chlorides. nih.gov Bulky, electron-rich phosphine (B1218219) ligands have proven effective in promoting the oxidative addition step. nih.gov

Table 3: Nickel-Catalyzed Asymmetric Suzuki-Type Arylation of a Racemic α-Chloroamide

| α-Chloroamide | Arylboron Reagent | Catalyst System | Solvent | Product | Yield | ee (%) | Reference |

| Racemic α-chlorobutyramide | Ph-(9-BBN) | NiBr₂·diglyme / Chiral Ligand 1 | Dioxane | α-phenylbutyramide | 81% | 90% | acs.org |

| Racemic α-chlorobutyramide | (4-F-C₆H₄)-(9-BBN) | NiBr₂·diglyme / Chiral Ligand 1 | Dioxane | α-(4-fluorophenyl)butyramide | 87% | 91% | acs.org |

| Racemic α-chlorobutyramide | (4-MeO-C₆H₄)-(9-BBN) | NiBr₂·diglyme / Chiral Ligand 1 | Dioxane | α-(4-methoxyphenyl)butyramide | 78% | 89% | acs.org |

| Racemic α-chlorobutyramide | (2-naphthyl)-(9-BBN) | NiBr₂·diglyme / Chiral Ligand 1 | Dioxane | α-(2-naphthyl)butyramide | 86% | 93% | acs.org |

Radical-Mediated Transformations

Radical reactions offer unique pathways for bond formation and have seen a resurgence with the advent of modern catalytic methods. This compound is a suitable precursor for generating carbon-centered radicals.

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic compounds, particularly nitrogen heterocycles like γ-lactams. mdpi.comwarwick.ac.uk This process is typically initiated by a transition metal catalyst, which abstracts the halogen atom from a substrate like this compound to generate a carbon-centered radical. warwick.ac.uk This radical then undergoes an intramolecular cyclization onto a tethered unsaturated bond (e.g., an alkene). The resulting cyclized radical is then trapped by a halogen atom transferred back from the oxidized metal catalyst, regenerating the active catalyst and forming the halogenated cyclic product. warwick.ac.uk

Copper and ruthenium complexes are commonly employed as catalysts for ATRC. warwick.ac.ukresearchgate.net The efficiency and selectivity of the reaction can be finely tuned by the choice of the metal, its oxidation state, and the coordinating ligands. warwick.ac.uk For instance, the use of specific copper-ligand complexes can enable ATRC reactions to proceed efficiently at room temperature with simple monohalo precursors. warwick.ac.uk

Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, have also been shown to catalyze ATRC reactions with high enantioselectivity. nih.govresearchgate.net In these biocatalytic systems, the ferrous heme cofactor in the enzyme's active site initiates the radical formation via a single electron transfer with the halide substrate. nih.gov The subsequent rapid cyclization and radical rebound within the chiral environment of the active site lead to the formation of enantioenriched products. nih.gov

While specific examples involving this compound were not found, the principles of photoenzymatic catalysis suggest potential pathways. Photoenzymatic reactions combine the selectivity of enzymes with the power of photochemistry to drive unique transformations. A hypothetical photoenzymatic reductive coupling involving this compound could involve an enzyme that, upon photoexcitation, becomes a potent reductant. This excited enzyme could then transfer an electron to the C-Cl bond of this compound, leading to its cleavage and the formation of a carbon-centered radical. This radical could then be coupled with another radical species or a suitable acceptor to form the final product. The enzyme's chiral pocket would be crucial in controlling the stereoselectivity of the coupling process.

Transition metal redox catalysis is a broad strategy for generating and controlling radical intermediates. cmu.edu In these reactions, the transition metal complex cycles between different oxidation states to facilitate the formation and subsequent reaction of radicals. cmu.edu For a substrate like this compound, a low-valent transition metal complex (e.g., Cu(I) or Ti(III)) could reduce the C-Cl bond via single electron transfer (SET) to generate a carbon-centered radical. warwick.ac.ukcmu.edu

This radical can then participate in various transformations, such as addition to alkenes or alkynes, before being quenched. The transition metal's role is not only to initiate the radical formation but also to potentially influence the selectivity of the subsequent steps through coordination effects. cmu.edu The regeneration of the active, lower-valent metal catalyst often involves a reducing agent present in the reaction mixture. cmu.edu Electrochemical methods can also be employed to drive the redox cycling of the transition metal catalyst, providing a sustainable approach to radical generation. nih.gov

Visible light photoredox catalysis has emerged as a powerful and mild method for generating radicals. uni-regensburg.dersc.orgrsc.org This technique utilizes a photocatalyst (often a ruthenium or iridium complex) that, upon absorption of visible light, enters an excited state. uni-regensburg.de This excited state photocatalyst can then engage in single electron transfer (SET) with a substrate. uni-regensburg.de

In the context of this compound, the excited photocatalyst could either be oxidized or reduced. A reductive quenching cycle would involve the excited photocatalyst being reduced by a sacrificial electron donor. The resulting highly reducing species could then transfer an electron to this compound, cleaving the C-Cl bond and forming the desired carbon-centered radical.

Alternatively, in an oxidative quenching cycle, the excited photocatalyst would be oxidized by an electron acceptor. The resulting species could then abstract an electron from a suitable donor, which could indirectly lead to the reduction of this compound. More directly, the excited photocatalyst could directly reduce the C-Cl bond. The generated radical can then undergo various synthetic transformations. uni-regensburg.denih.gov This method avoids the need for harsh reagents or high temperatures, making it a "green" and highly attractive synthetic tool. researchgate.net

Reduction Reactions of the Amide and α-Chloro Moiety

The reduction of this compound can be directed toward either the amide functional group or the α-chloro position, depending on the choice of reducing agent and reaction conditions. These transformations are valuable for synthesizing key intermediates such as N-methyl-2-chloropropylamines, α-chloroaldehydes, and halohydrins.

The conversion of the amide group in α-chloroamides to an amine is a synthetically useful transformation. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are commonly employed for this purpose. libretexts.orglibretexts.org The general mechanism for amide reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion intermediate. A second hydride addition to this intermediate yields the final amine product. msu.edu

In the context of α-chloroamides, this reduction can be highly effective. Research has demonstrated that subjecting an α-chloroamide to refluxing conditions with LiAlH₄ can lead to the corresponding chiral α-methyl amine, often with minimal impact on the stereochemical integrity of the adjacent chiral center. nih.gov This suggests that under these conditions, the amide carbonyl is preferentially reduced over the α-chloro group.

Table 3.3.1: Reagents for the Reduction of α-Chloroamides to Amines

| Reagent | Product Type | Notes | Source(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Chiral α-methyl amine | Can proceed with minimal loss of enantioselectivity. | nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Amine | A standard and powerful reagent for amide reduction. | libretexts.orglibretexts.org |

The partial reduction of this compound to an α-chloroaldehyde represents a more delicate transformation, requiring milder and more selective reducing agents than those used for complete reduction to an amine. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this conversion. nih.gov At low temperatures, DIBAL-H can selectively reduce the amide to the aldehyde oxidation state without affecting the α-chloro substituent. The reaction proceeds via a stable tetrahedral intermediate that, upon acidic workup, hydrolyzes to the aldehyde.

The resulting α-chloroaldehyde is a valuable synthetic intermediate that can be further reduced to a halohydrin. nih.gov Halohydrins are compounds characterized by a halogen and a hydroxyl group on adjacent carbon atoms. libretexts.org The conversion of the α-chloroaldehyde to the corresponding halohydrin can be achieved using standard reducing agents for aldehydes, such as sodium borohydride.

This two-step process from the α-chloroamide provides a controlled pathway to these important building blocks. nih.gov Biocatalytic methods have also been explored for the synthesis of enantiopure halohydrins from related α-chloro-ketones, highlighting the synthetic interest in these structures. researchgate.net

Table 3.3.2: Synthetic Pathway from α-Chloroamide to Halohydrin

| Step | Starting Material | Reagent | Product | Source(s) |

| 1 | α-Chloroamide | Diisobutylaluminium hydride (DIBAL-H) | α-Chloroaldehyde | nih.gov |

| 2 | α-Chloroaldehyde | Sodium Borohydride (or similar) | Halohydrin | nih.gov |

Hydrolytic Stability and Mechanistic Pathways of Amide Cleavage

The stability of this compound is significantly influenced by pH, and its amide bond can be cleaved through hydrolysis under both acidic and basic conditions. libretexts.orgnih.govacs.org The pathways of cleavage for structurally similar chloroacetamide herbicides have been studied, providing insight into the potential mechanisms for this compound.

Under acidic conditions, the hydrolysis of amides is catalyzed by the protonation of the carbonyl oxygen. libretexts.org This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by water. A tetrahedral intermediate is formed, followed by a proton transfer to the nitrogen atom, making it a better leaving group. The collapse of this intermediate eliminates an amine and yields a protonated carboxylic acid, which is then deprotonated. libretexts.org For chloroacetamides, acid-catalyzed hydrolysis can lead to the cleavage of both the amide and other susceptible bonds within the molecule. acs.org Kinetic studies on chloroacetamide hydrolysis in dilute acid have been performed, providing data on activation energies for the reaction. publish.csiro.au

In basic media, hydrolysis typically proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which can subsequently expel the amide anion (a poor leaving group) to form the carboxylic acid. The final products are the carboxylate salt and the amine. For chloroacetamides, base-catalyzed hydrolysis can occur either through amide cleavage or via a bimolecular nucleophilic substitution (Sɴ2) reaction where the chloride is displaced by a hydroxide ion. nih.govacs.org The specific pathway taken can be influenced by subtle structural differences in the chloroacetamide molecule. acs.org Studies have shown that under certain acidic conditions, the hydrolysis of the amide bond in chloroacetamide can occur while the carbon-chlorine bond remains intact, indicating the amide linkage can be the more reactive site. ias.ac.in

Table 3.4: Conditions and Products of Chloroacetamide Hydrolysis

| Condition | Primary Mechanism(s) | Typical Products | Notes | Source(s) |

| Acidic (e.g., HCl) | Amide Cleavage | Carboxylic Acid, Ammonium (B1175870) Salt | Protonation of carbonyl oxygen initiates the reaction. | libretexts.orgacs.org |

| Basic (e.g., NaOH) | Amide Cleavage, Sɴ2 on α-carbon | Carboxylate Salt, Amine, Hydroxy-substituted amide | Reaction pathway is structure-dependent. | nih.govacs.orgresearchgate.net |

| Neutral Water (pH ~7) | Slow Hydrolysis | Hydroxy-substituted derivatives, Morpholinone, Secondary anilines | Reaction occurs over long periods. | nih.govacs.org |

Advanced Spectroscopic and Analytical Techniques for Structural and Conformational Analysis of 2 Chloro N Methylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of 2-chloro-N-methylpropanamide is predicted to show four distinct signals, corresponding to the four chemically non-equivalent sets of protons in the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and chlorine), which deshield the protons, causing their signals to appear at a higher frequency (downfield).

The proton on the chiral carbon (CH-Cl) is expected to be significantly deshielded by the adjacent chlorine atom and the carbonyl group. The N-H proton signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange. The methyl group attached to the nitrogen is deshielded by the amide functionality, while the methyl group adjacent to the chiral center is also influenced by the chlorine atom.

The splitting patterns, or multiplicities, of these signals arise from spin-spin coupling between neighboring protons and can be predicted using the n+1 rule. This provides crucial information about the connectivity of the atoms. For instance, the methine proton (CH) signal should be split into a quartet by the three protons of the adjacent methyl group. Conversely, the signal for this methyl group should appear as a doublet, split by the single methine proton. The N-methyl group signal is expected to be a doublet due to coupling with the N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Partner(s) |

|---|---|---|---|

| CH3-CH | ~1.6 - 1.8 | Doublet (d) | CH-Cl |

| CH-Cl | ~4.5 - 4.7 | Quartet (q) | CH3-CH |

| N-H | ~7.5 - 8.5 | Broad Singlet (br s) or Quartet (q) | N-CH3 |

| N-CH3 | ~2.8 - 3.0 | Doublet (d) | N-H |

A proton-decoupled Carbon-13 (¹³C) NMR spectrum provides a signal for each chemically unique carbon atom. savemyexams.com For this compound, four distinct signals are expected. The chemical shift of each carbon is highly dependent on its chemical environment.

The carbonyl carbon (C=O) of the amide group is the most deshielded and will appear furthest downfield, typically in the range of 160-185 ppm. chemguide.co.uk The carbon atom bonded to the electronegative chlorine atom (CH-Cl) will also be significantly deshielded. libretexts.org The two methyl carbons will appear in the upfield region of the spectrum, with the N-methyl carbon appearing slightly more downfield than the alkyl methyl carbon due to the influence of the nitrogen atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H3-CH | ~20 - 25 |

| C H-Cl | ~55 - 65 |

| C =O | ~170 - 175 |

| N-C H3 | ~25 - 30 |

While ¹H and ¹³C NMR provide foundational structural information, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for probing stereochemistry.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak would be expected between the CH-Cl proton and the protons of the adjacent methyl group, as well as between the N-H proton and the N-methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., linking the ¹H signal at ~4.6 ppm to the ¹³C signal at ~60 ppm for the CH-Cl group).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds, providing insight into the larger molecular framework. For example, correlations would be expected from the N-methyl protons to the carbonyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) : These techniques identify protons that are close to each other in space, regardless of whether they are connected through bonds. wordpress.com This is particularly useful for determining preferred conformations. For instance, a NOESY experiment could reveal spatial proximity between the N-methyl protons and the methine (CH-Cl) proton, which would help define the molecule's conformational preferences around the amide and C-C bonds.

The amide bond in this compound has significant double-bond character due to resonance, which restricts rotation around the C-N bond. This can lead to the existence of two planar conformers (or rotamers), generally referred to as E and Z isomers. Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of such conformational changes. acs.org

At room temperature, the rotation around the C-N bond may be rapid on the NMR timescale, resulting in a single set of time-averaged signals. However, by lowering the temperature, this rotation can be slowed down. mdpi.com If the exchange rate becomes slow enough, separate signals for each of the two conformers may be observed in the NMR spectrum.

By analyzing the changes in the NMR lineshape as the temperature is varied—specifically the temperature at which the separate signals broaden and coalesce into a single peak—the energy barrier to rotation (activation free energy, ΔG‡) can be calculated using the Eyring equation. mdpi.com This provides quantitative information about the stability of the amide bond's partial double-bond character and the dynamics of the molecule. acs.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the molecule's bond vibrations (stretching, bending, etc.). These frequencies are characteristic of the functional groups present.

As a secondary amide, this compound is expected to exhibit several characteristic vibrational bands that are invaluable for its identification. spectroscopyonline.com

N-H Stretch : A single, relatively sharp absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration. In concentrated samples or the solid state, this band may broaden and shift to a lower frequency due to intermolecular hydrogen bonding. spcmc.ac.in

Amide I Band : This is one of the most intense and useful bands in the IR spectrum of amides. It appears in the 1630-1680 cm⁻¹ range and is primarily due to the C=O stretching vibration. nih.gov Its exact position is sensitive to hydrogen bonding and the physical state of the sample. spcmc.ac.in

Amide II Band : This band, found between 1510-1570 cm⁻¹, is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. wordpress.comspcmc.ac.in It is a characteristic feature of secondary amides. spectroscopyonline.com

| Vibrational Mode | Predicted Frequency Range (cm-1) | Typical Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (sp3) | 2850 - 3000 | Medium-Strong |

| Amide I (C=O Stretch) | 1630 - 1680 | Strong |

| Amide II (N-H Bend + C-N Stretch) | 1510 - 1570 | Medium-Strong |

| C-Cl Stretch | 550 - 850 | Medium-Strong |

Influence of Hydrogen Bonding on Amide Spectral Features

The spectral characteristics of amides are notably sensitive to their local environment, particularly to the formation of intermolecular hydrogen bonds. In this compound, the amide group, containing a proton-donating N-H group and a proton-accepting carbonyl group (C=O), can readily participate in hydrogen bonding. These interactions, typically of the N-H⋯O=C type, create linkages between molecules in the solid state or in concentrated solutions, significantly influencing the vibrational frequencies of the involved functional groups. researchgate.netnih.gov

The formation of hydrogen bonds leads to a predictable shift in the characteristic infrared (IR) absorption bands of the amide group. The N-H stretching frequency, typically observed in the range of 3300-3500 cm⁻¹ for a "free" N-H group, shifts to a lower frequency (red-shift) upon hydrogen bond formation. This is due to the weakening of the N-H bond as its hydrogen atom is attracted to the oxygen atom of a neighboring molecule.

Conversely, the Amide I band, which is primarily associated with the C=O stretching vibration and appears around 1650-1700 cm⁻¹, also experiences a red-shift. This shift occurs because hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, lowering the energy and thus the frequency required for its vibration. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is also affected, typically shifting to a higher frequency (blue-shift). The magnitude of these shifts provides valuable information about the strength and nature of the hydrogen bonding network within the sample. nih.gov

| Vibrational Mode | Typical Frequency Range (Free Amide) | Expected Shift upon H-Bonding | Reason for Shift |

|---|---|---|---|

| N-H Stretch | 3300-3500 cm⁻¹ | Decrease (Red-shift) | Weakening of the N-H bond. |

| Amide I (C=O Stretch) | 1650-1700 cm⁻¹ | Decrease (Red-shift) | Weakening of the C=O bond. |

| Amide II (N-H Bend + C-N Stretch) | 1510-1570 cm⁻¹ | Increase (Blue-shift) | Coupling of N-H bending and C-N stretching modes. |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. researchgate.netmdpi.com For this compound, with the molecular formula C₄H₈ClNO, the theoretical exact mass can be calculated with high precision. nih.gov HRMS analysis would involve measuring the mass-to-charge ratio (m/z) of the molecular ion and comparing it to the calculated value. An experimental measurement that matches the theoretical mass to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition, distinguishing it from other potential formulas with the same nominal mass. mdpi.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈ClNO | PubChem nih.gov |

| Theoretical Exact Mass | 121.0294416 Da | Calculated by PubChem 2.2 nih.gov |

| Expected HRMS Result (m/z of [M+H]⁺) | 122.0367166 Da | Calculated |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. etamu.edutechnologynetworks.com In the analysis of this compound, the sample is first vaporized and passed through a GC column, where it is separated from any impurities based on differences in boiling point and affinity for the column's stationary phase. etamu.edu The time it takes for the compound to travel through the column is known as its retention time, a characteristic value under a specific set of GC conditions that aids in its identification. innovatechlabs.com

As the pure compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratios of the molecular ion and its various fragments. This fragmentation pattern can be interpreted to confirm the structure of this compound. For instance, common fragmentation pathways would likely include the loss of a chlorine atom, the cleavage of the amide bond, or the loss of the N-methyl group. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high level of confidence in the identification and purity assessment of the compound. technologynetworks.com

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for determining the purity and, where applicable, the enantiomeric composition of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. teledynelabs.com For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. chromatographyonline.com In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase, carried by a polar mobile phase (e.g., a mixture of water and acetonitrile). chromatographyonline.comsielc.com

The purity of the sample is determined by monitoring the column eluent with a detector, commonly a UV detector. A pure sample of this compound will appear as a single, sharp peak in the resulting chromatogram at a specific retention time. The presence of other peaks would indicate impurities, and the area of each peak is proportional to the concentration of that component, allowing for quantitative purity analysis. teledynelabs.com

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC), in addition to its use in GC-MS, is a standalone method for assessing the purity of volatile compounds like this compound. When a sample is analyzed by GC with a suitable detector (such as a Flame Ionization Detector, FID), its purity can be determined from the resulting chromatogram, where a single peak indicates a pure substance.

Furthermore, this compound possesses a chiral center at the carbon atom bonded to the chlorine. This means it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-2-chloro-N-methylpropanamide). Standard GC columns cannot separate enantiomers. To determine the enantiomeric excess (a measure of the purity of one enantiomer over the other), a specialized chiral GC column is required. These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer. gcms.cz This differential interaction results in different retention times for the (R) and (S) forms, causing them to separate into two distinct peaks. The ratio of the areas of these two peaks allows for the precise calculation of the enantiomeric excess. gcms.cz

Chiral Chromatography for Enantioseparation

The presence of a stereocenter at the second carbon position makes this compound a chiral molecule, existing as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for the separation and quantification of these enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The underlying principle of chiral recognition involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. Effective separation requires a minimum of three points of interaction, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Common classes of CSPs used for such separations include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and macrocyclic glycopeptides. For a compound like this compound, which contains an amide group capable of hydrogen bonding, a polar functional group (carbonyl), and a stereogenic center, CSPs that offer multiple interaction sites are most effective.

While specific enantioseparation data for this compound is not extensively detailed in publicly accessible literature, the general approach would involve screening various CSPs and mobile phase compositions. For instance, polysaccharide-based columns in normal-phase or polar organic modes are often successful for separating small chiral amides. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing selectivity and resolution between the enantiomeric peaks.

Table 1: Illustrative Parameters for Chiral HPLC Method Development This table represents typical starting points for method development for a compound like this compound, not specific experimental results.

| Parameter | Typical Conditions |

|---|---|

| Chiral Stationary Phase (CSP) | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol mixtures (e.g., 90:10, 80:20 v/v) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210-230 nm |

| Temperature | Ambient (e.g., 25 °C) |

The optimization process would involve adjusting the alcohol modifier percentage in the mobile phase to fine-tune the retention and resolution (α) of the enantiomers.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. This method provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

For this compound, a single-crystal X-ray diffraction study would reveal the exact solid-state conformation, including the torsion angles that define the spatial relationship between the amide plane and the chiral center. It would also elucidate the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. The amide group's N-H donor and C=O acceptor are prime sites for forming hydrogen-bonding networks, which significantly influence the crystal's structure and properties.

Table 2: Hypothetical Crystallographic Data Summary for this compound This table illustrates the type of data obtained from an X-ray crystallography experiment. The values are placeholders and not based on experimental results for this specific compound.

| Parameter | Example Data |

|---|---|

| Chemical Formula | C₄H₈ClNO |

| Molecular Weight | 121.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 11.2 Å, β = 98° |

| Volume | 608 ų |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interactions | N-H···O hydrogen bonds |

Such data would be invaluable for computational modeling, conformational analysis, and understanding the solid-state properties of the compound.

Computational Chemistry and Theoretical Modeling of 2 Chloro N Methylpropanamide Reactivity and Structure

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the mechanisms of chemical reactions. umn.edu By calculating the electronic structure of molecules, DFT allows for the mapping of potential energy surfaces, which helps in identifying stable intermediates and the transition states that connect them. mdpi.com This methodology is particularly useful for understanding the reactivity of molecules like 2-chloro-N-methylpropanamide.

While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles can be illustrated through research on analogous compounds. For instance, quantum chemical studies on similar molecules like 2-chloro-N-(p-tolyl)propanamide have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to analyze molecular structure and reactivity. Such studies typically involve geometry optimization of reactants, products, and transition states.

For this compound, a key reaction pathway of interest would be the nucleophilic substitution at the chiral carbon atom (C2), where the chlorine atom is displaced. DFT calculations can model this process, for example, in a reaction with a hydroxide (B78521) ion (OH⁻) proceeding via an Sₙ2 mechanism. The calculations would locate the transition state structure and determine its energy, which corresponds to the activation energy (ΔE‡) of the reaction. These calculations provide insights into the reaction kinetics and the stereochemical outcome. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for a Nucleophilic Substitution Reaction This table is illustrative and based on typical results from DFT calculations for Sₙ2 reactions.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Energy of Reactants | -650.12 | Combined energy of this compound and OH⁻. |

| Energy of Transition State | -625.45 | Energy of the highest point on the reaction coordinate. |

| Energy of Products | -675.89 | Combined energy of 2-hydroxy-N-methylpropanamide and Cl⁻. |

| Activation Energy (ΔE‡) | 24.67 | The energy barrier that must be overcome for the reaction to occur. |

These theoretical calculations can clarify reaction selectivity and are often performed to predict outcomes that are very similar to those determined experimentally. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, including the conformational flexibility of molecules like this compound. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the accessible conformations and their relative energies. albany.edu

The conformational landscape of this compound is primarily defined by the rotation around its single bonds, particularly the C-C and C-N amide bonds. The rotation around the central C-C bond determines the relative orientation of the chloro- and methyl- groups, while rotation around the C-N bond can lead to different amide isomers (cis/trans), although the trans conformation is typically more stable. MD simulations can explore these rotational degrees of freedom, revealing the most stable conformers and the energy barriers between them. nih.govnih.gov

An MD simulation would track the trajectories of all atoms in the molecule over a period of nanoseconds or longer. researchgate.net Analysis of these trajectories can yield a wealth of information, such as the root-mean-square deviation (RMSD) to assess structural stability and the distribution of dihedral angles to identify preferred conformations. This approach provides atomic-level detail on how local, non-linear effects influence conformational changes. nih.gov

Table 2: Key Dihedral Angles and Expected Conformational Preferences from MD Simulations This table illustrates the type of data obtainable from an MD simulation of this compound.

| Dihedral Angle | Atoms Involved | Expected Stable Conformations (°) | Description |

|---|---|---|---|

| Φ (Phi) | O=C-N-C | ~180° | Defines the planarity of the amide group (trans conformation is favored). |

| Ψ (Psi) | Cl-C-C=O | ~60° (gauche), 180° (anti) | Describes the relative position of the chlorine atom and the carbonyl group. |

| Χ (Chi) | H₃C-C-N-H | ~180° (anti) | Describes the orientation of the N-methyl group relative to the carbon backbone. |

These simulations are crucial for understanding how the molecule's shape and flexibility influence its physical properties and interactions with other molecules. chemrxiv.org

Electronic Structure Calculations and Spectroscopic Property Prediction

Electronic structure calculations, often performed using DFT, are essential for predicting a wide range of molecular properties, including spectroscopic features. researchgate.net By calculating the electronic ground state and excited states, it is possible to simulate various types of spectra, such as infrared (IR), Raman, and UV-Visible absorption spectra. mdpi.com

For this compound, DFT calculations can predict its vibrational frequencies. These calculated frequencies, when properly scaled, typically show good agreement with experimental IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. nih.gov For example, characteristic bands for the C=O stretching of the amide, N-H bending, and C-Cl stretching can be accurately predicted. researchgate.net

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be derived from these orbital energies. A study on the related compound 2-chloro-N-(p-tolyl)propanamide calculated these properties to understand its reactive sites.

Table 3: Predicted Electronic and Spectroscopic Properties Data for reactivity descriptors are based on the analogous compound 2-chloro-N-(p-tolyl)propanamide and serve as an illustration.

| Property | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -7.1 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.2 eV | An indicator of molecular stability and reactivity. |

| Chemical Hardness | 3.1 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index | 2.58 eV | A measure of the molecule's ability to accept electrons. |

| C=O Stretching Frequency | ~1680 cm⁻¹ | A prominent peak in the IR spectrum characteristic of the amide carbonyl group. |

| N-H Bending Frequency | ~1550 cm⁻¹ | A characteristic vibrational mode of the secondary amide group. |

These computational predictions are invaluable for interpreting experimental data and understanding the fundamental electronic nature of the molecule.

Stereochemical Descriptors and Chirality Analysis in Silico

Computational methods provide a powerful framework for the analysis of molecular chirality. This compound is a chiral molecule because it contains a stereocenter: the second carbon atom (C2), which is bonded to four different groups (a hydrogen atom, a chlorine atom, a methyl group, and an N-methylamide group). This gives rise to two non-superimposable mirror images, or enantiomers, designated as (R)-2-chloro-N-methylpropanamide and (S)-2-chloro-N-methylpropanamide.

The absolute configuration of these enantiomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. In silico analysis involves building a 3D model of the molecule and assigning priorities to the substituents attached to the chiral center based on atomic number. For this compound, the priorities are:

-Cl (highest atomic number)

-C(=O)NHCH₃ (the carbonyl carbon is bonded to oxygen)

-CH₃

-H (lowest atomic number)

By orienting the molecule so that the lowest priority group (-H) points away from the viewer, the sequence of the remaining groups (from 1 to 3) determines the stereochemical descriptor. A clockwise sequence corresponds to the 'R' configuration, while a counter-clockwise sequence corresponds to the 'S' configuration. Computational software can perform this assignment automatically. chiralpedia.com